molecular formula C6HCl4NO2 B133863 3,4,5,6-Tetrachloropyridine-2-carboxylic acid CAS No. 10469-09-7

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Cat. No. B133863
CAS RN: 10469-09-7
M. Wt: 260.9 g/mol
InChI Key: GXFRQLQUKBSYQL-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is an organic compound with the molecular formula C6HCl4NO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuffs .


Synthesis Analysis

The synthesis of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid involves the reduction of the tetrafluorocompound with Raney alloy–aqueous formic acid, yielding 3,4,5,6-tetrafluoropyridine-2-carbaldehyde (characterised as its oxime), which reacts with oxygen to give 3,4,5,6-tetrafluoropyridine-2-carboxylic acid . Acidic hydrolysis of tetrafluoropyridine-2-carbonitrile provides 3,4,5,6-tetrafluoropyridine-2-carboxamide .


Molecular Structure Analysis

The molecular structure of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid is characterized by a pyridine ring with four chlorine atoms and a carboxylic acid group . The IUPAC name for this compound is 3,4,5,6-tetrachloropyridine-2-carboxylic acid .


Physical And Chemical Properties Analysis

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is a colorless to light yellow crystal with a specific smell . It has a molecular weight of 260.89 g/mol . It is soluble in DMSO and methanol, but insoluble in water .

Scientific Research Applications

Organic Synthesis

This compound is used as a raw material in organic synthesis . It can be used to synthesize other organic compounds, which can then be used in a variety of applications, from the production of pharmaceuticals to the development of new materials.

Pharmaceutical Industry

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is used in the pharmaceutical industry . It can be used in the synthesis of various drugs. The specific drugs that it is used to produce would depend on the specific needs of the pharmaceutical company and the nature of the drug being produced.

Dyestuff Production

This compound is also used in the production of dyestuffs . Dyestuffs are substances that are used to give color to textiles, paper, leather, and other materials. The specific color and properties of the dye would depend on the other compounds used in its synthesis.

Chemical Research

3,4,5,6-Tetrachloropyridine-2-carboxylic acid can be used in chemical research . Researchers can use this compound to study its properties and reactions with other compounds. This can lead to the discovery of new reactions and the development of new compounds.

Material Science

In material science, this compound can be used in the synthesis of new materials . These materials can have a variety of properties and uses, depending on the other compounds used in their synthesis.

Biochemical Research

This compound can also be used in biochemical research . It can be used to study biochemical processes and reactions, leading to a better understanding of these processes and the development of new biochemical techniques.

Safety And Hazards

3,4,5,6-Tetrachloropyridine-2-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes .

properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRQLQUKBSYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044509
Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
Source EPA DSSTox
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Molecular Weight

260.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

CAS RN

10469-09-7
Record name Tetrachloropicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10469-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
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Record name 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-
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Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-tetrachloropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Record name 3,4,5,6-TETRACHLOROPYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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